Harmalol

Description

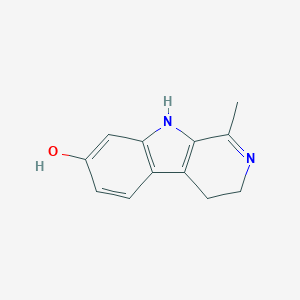

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPEFQDYMMNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6028-07-5 (hydrochloride) | |

| Record name | Harmalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50894870, DTXSID90975692 | |

| Record name | Harmalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-57-5, 6028-00-8 | |

| Record name | Harmalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | harmalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harmalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harmalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 - 105 °C | |

| Record name | Harmalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Harmalol's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. A promising area of research involves the exploration of natural compounds with neuroprotective potential. Harmalol, a β-carboline alkaloid found in plants such as Peganum harmala, has emerged as a molecule of interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known mechanisms of action of this compound in the context of neurodegenerative diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological pathways implicated in neurodegeneration. These include the inhibition of enzymes involved in neurotransmitter metabolism, reduction of oxidative stress, modulation of inflammatory responses, and regulation of protein aggregation and neurotrophic factor signaling.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in the degradation of neurotransmitters, a crucial strategy in the symptomatic treatment of neurodegenerative diseases.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the synaptic availability of acetylcholine, a neurotransmitter essential for learning and memory, which is depleted in AD.

-

Monoamine Oxidase-A (MAO-A) Inhibition: this compound is a potent inhibitor of MAO-A, an enzyme that degrades monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A can elevate the levels of these neurotransmitters, which may have antidepressant and neuroprotective effects.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. This compound demonstrates significant antioxidant properties.

-

Direct ROS Scavenging: this compound can directly scavenge free radicals, thereby reducing oxidative damage to cellular components.

-

Mitochondrial Protection: this compound helps maintain the mitochondrial membrane potential, which is crucial for cellular energy production and preventing the initiation of apoptosis.

-

Enhancement of Endogenous Antioxidants: this compound has been observed to increase the total antioxidant capacity in the brain and reduce markers of lipid peroxidation, such as malondialdehyde (MDA).

Anti-Inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegenerative diseases. This compound and related β-carbolines have demonstrated anti-inflammatory properties.

-

Inhibition of NF-κB Signaling: The anti-inflammatory effects of β-carbolines are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of the expression of pro-inflammatory cytokines. By inhibiting NF-κB, this compound can likely reduce the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6 in the brain.

Modulation of Neurotrophic Signaling

Neurotrophic factors are essential for neuronal survival, growth, and differentiation. This compound has been shown to modulate signaling pathways that promote neuronal health.

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound treatment has been shown to increase the levels of BDNF in the hippocampus. BDNF plays a critical role in synaptic plasticity, learning, and memory.

-

Activation of the CREB Pathway: The increase in BDNF is often associated with the activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity. Evidence suggests that this compound can increase the phosphorylation of CREB.[2]

Regulation of Protein Aggregation

The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) in AD and alpha-synuclein (α-syn) in PD, is a pathological hallmark of these diseases. While direct evidence for this compound is emerging, studies on the closely related compound harmol provide strong indications of its potential mechanism.

-

Induction of Autophagy: Harmol has been shown to promote the degradation of α-synuclein by inducing autophagy through the AMPK-mTOR-TFEB signaling pathway. It is plausible that this compound shares this mechanism, offering a potential therapeutic strategy for synucleinopathies.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds in various experimental models.

| Parameter | Compound | Value | Model System | Reference |

| AChE Inhibition | This compound | IC50: 9.48 ± 2.03 µM | in vitro | |

| MAO-A Inhibition | Peganum harmala Seed Extract | IC50: 27 µg/L | Human MAO-A | [3] |

| Harmaline | Ki: 48 nM | Purified MAO-A | [4] | |

| Harmine | Ki: 5 nM | Purified MAO-A | [4] | |

| Neuroprotection | This compound | 100 µM attenuated 200 µM dopamine-induced viability loss | PC12 cells | [5] |

| This compound | 50 µM attenuated 50 µM dopamine-induced apoptosis | PC12 cells | [5] | |

| Antioxidant Effects | This compound (20 mg/kg) | Significantly decreased brain MDA | Scopolamine-induced mice | |

| This compound (10 & 20 mg/kg) | Significantly increased brain total antioxidant capacity | Scopolamine-induced mice | ||

| This compound (5, 10 & 20 mg/kg) | Significantly decreased brain NO | Scopolamine-induced mice | ||

| Neurotrophic Effects | This compound | Increased BDNF levels in the hippocampus | Scopolamine-induced mice |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This assay is based on Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured spectrophotometrically.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (this compound at various concentrations).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Monoamine Oxidase-A (MAO-A) Inhibition Assay

-

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO-A. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product.

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, the MAO-A enzyme, and the test compound (this compound at various concentrations).

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (p-tyramine) and the detection reagent (probe and HRP).

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm).

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

-

Cell Viability Assay (MTT Assay) in PC12 Cells

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

-

Protocol:

-

Seed PC12 cells in a 96-well plate and allow them to adhere.

-

Induce neurotoxicity by treating the cells with a neurotoxin (e.g., 200 µM dopamine).

-

Concurrently or as a pre-treatment, add different concentrations of this compound (e.g., 100 µM).[5]

-

Incubate for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Express cell viability as a percentage of the control (untreated) cells.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y) in a multi-well plate.

-

Induce oxidative stress with a pro-oxidant (e.g., H₂O₂).

-

Treat the cells with this compound at various concentrations.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

Western Blot for Protein Expression (e.g., BDNF, p-CREB)

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Protocol:

-

Lyse cells or tissue samples to extract proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BDNF, anti-phospho-CREB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Overview of this compound's Multifaceted Neuroprotective Mechanisms.

Caption: Experimental Workflow for AChE Inhibition Assay.

Caption: this compound's Modulation of the BDNF/CREB Signaling Pathway.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to inhibit key enzymes, combat oxidative stress, reduce inflammation, and modulate neurotrophic and protein clearance pathways highlights its potential for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate the specific signaling cascades and to translate these promising preclinical findings into clinical applications. This guide serves as a comprehensive resource for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

- 1. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmalol: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol, a beta-carboline alkaloid primarily found in the seeds of Peganum harmala, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological properties and therapeutic potential of this compound, focusing on its mechanisms of action, quantitative pharmacological data, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a naturally occurring beta-carboline alkaloid with a long history of use in traditional medicine.[1] Structurally related to other harmala alkaloids like harmine and harmaline, this compound exhibits a unique pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This guide summarizes the current scientific understanding of this compound, with a focus on its effects on the central nervous, cardiovascular, and endocrine systems, as well as its potential as an anti-cancer agent.

Pharmacological Properties

Mechanism of Action

This compound's pharmacological effects are mediated through various mechanisms, including enzyme inhibition, receptor interaction, and modulation of intracellular signaling pathways.

-

Monoamine Oxidase (MAO) Inhibition: this compound is a known inhibitor of monoamine oxidase, particularly MAO-A.[2] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to contribute to its psychoactive and potential antidepressant effects.[3]

-

DNA Intercalation: Biophysical studies have demonstrated that this compound can intercalate into DNA, forming a stable complex. This interaction can lead to conformational changes in the DNA structure and may be a key mechanism underlying its cytotoxic and anti-cancer properties.[4]

-

Modulation of Signaling Pathways: this compound has been shown to influence intracellular signaling cascades. Notably, it can induce the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation, cell differentiation, and apoptosis.[1]

Pharmacokinetics

Preliminary studies on the pharmacokinetics of this compound indicate an elimination half-life of 30 to 49 hours. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

| Parameter | Value | Assay/System | Reference |

| MAO-A Inhibition | IC50 of Peganum harmala seed extract (containing this compound): 27 µg/L | Human MAO-A | [5] |

| MAO-B Inhibition | Poor inhibitor | Human MAO-B | [5] |

Table 1: Monoamine Oxidase Inhibition by this compound-Containing Extract

| Parameter | Value | Cell Line | Reference |

| GI50 | 14.2 µM | HepG2 (Human hepatocellular carcinoma) | [6] |

| Cytotoxicity | Negligible | H596, H226, A549 (Human lung carcinoma) | [2] |

Table 2: In Vitro Cytotoxicity of this compound

| Parameter | Value | Target | Reference |

| Binding Constant (K) | 6.43 x 10^5 M⁻¹ | Calf-thymus DNA | [4] |

| Ki | ~31 - 36 µM | Cardiac α1-adrenoceptors | [7] |

Table 3: Binding Affinities of this compound

Therapeutic Potential

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models. It has been shown to attenuate neuronal damage induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known to cause parkinsonism in animal models.[8] This neuroprotection is attributed to its antioxidant activity and its ability to scavenge reactive oxygen species.[8] In models of scopolamine-induced amnesia, this compound has been shown to improve memory deficits.[6]

Anti-cancer Activity

This compound exhibits promising anti-cancer potential through the induction of apoptosis in various cancer cell lines.[2][9] Studies have implicated the activation of caspase-8, caspase-3, and the tumor suppressor protein p53 in this compound-induced apoptosis.[2][9] Its ability to intercalate with DNA further supports its potential as a chemotherapeutic agent.[4]

Cardiovascular Effects

The cardiovascular effects of this compound are complex. In anesthetized dogs, it has been observed to decrease heart rate while increasing pulse pressure and myocardial contractile force.[10] The effects on systemic arterial blood pressure and total peripheral vascular resistance have been reported as inconsistent.[10]

Other Potential Therapeutic Uses

This compound's pharmacological profile suggests its potential utility in other therapeutic areas, including:

-

Antidepressant: Due to its MAO-A inhibitory activity.[3]

-

Melanogenesis Induction: Through the p38 MAPK signaling pathway, suggesting potential applications in treating hypopigmentation disorders.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

The GI50 (concentration that causes 50% growth inhibition) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

In Vivo Neuroprotection Assessment (Scopolamine-Induced Amnesia Model)

Objective: To evaluate the neuroprotective effect of this compound against scopolamine-induced memory impairment in mice.

Materials:

-

Male mice

-

This compound

-

Scopolamine

-

Saline solution

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

-

Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Divide the animals into different experimental groups: a control group, a scopolamine-only group, and groups treated with different doses of this compound plus scopolamine.

-

Administer this compound (or vehicle) to the respective groups for a specified period (e.g., daily for one week) via an appropriate route (e.g., intraperitoneal injection).

-

On the day of the behavioral test, administer scopolamine (or saline to the control group) to induce amnesia.

-

After a specific time following scopolamine administration, conduct the behavioral tests to assess learning and memory.

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) and the distance traveled to find a hidden platform in a circular pool of water.

-

Y-Maze: Evaluate spatial working memory by recording the sequence of arm entries and the percentage of spontaneous alternations.

-

-

Record and analyze the behavioral data to determine if this compound treatment ameliorates the memory deficits induced by scopolamine.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

-

MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, MAO Reaction Buffers, and Luciferin Detection Reagent.

-

Recombinant human MAO-A and MAO-B enzymes.

-

This compound.

-

96-well white opaque microplates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound in the appropriate MAO Reaction Buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound or a vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

-

Initiate the MAO reaction by adding the luminogenic MAO substrate to each well.

-

Incubate the plate at room temperature for a specified period.

-

Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of MAO inhibition for each concentration of this compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The induction of apoptosis by this compound is a critical component of its anti-cancer activity. While the precise pathway is still under investigation, evidence suggests the involvement of both intrinsic and extrinsic apoptotic pathways, converging on the activation of caspases.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This compound and the p38 MAPK Signaling Pathway

This compound has been shown to activate the p38 MAPK pathway, which is implicated in a variety of cellular responses, including melanogenesis.

Caption: this compound's involvement in the p38 MAPK signaling pathway leading to melanogenesis.

Experimental Workflow for In Vitro Drug Discovery

The following diagram illustrates a typical workflow for the initial in vitro evaluation of this compound's therapeutic potential.

Caption: A generalized workflow for the in vitro assessment of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological activities and therapeutic potential. Its ability to inhibit MAO-A, interact with DNA, and modulate key signaling pathways makes it a compelling candidate for further drug development, particularly in the areas of neurodegenerative diseases and oncology.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting comprehensive pharmacokinetic and toxicological studies.

-

Performing in-depth investigations into its efficacy in various preclinical disease models.

-

Synthesizing and evaluating this compound derivatives to optimize its pharmacological properties and therapeutic index.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The detailed experimental protocols and summarized quantitative data are intended to facilitate the design and execution of future studies, ultimately accelerating the translation of this promising natural product into novel therapeutic agents.

References

- 1. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]

- 7. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Harmalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmalol (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a beta-carboline alkaloid found in a variety of plant species. It is structurally related to other harmala alkaloids like harmine and harmaline and is known for its diverse pharmacological activities, including its role as a monoamine oxidase inhibitor (MAOI).[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. This information is intended to serve as a resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Plants Containing this compound and Their Ethnobotanical Significance

While several plants contain harmala alkaloids, the most significant sources of this compound are concentrated in three main genera: Peganum, Banisteriopsis, and Passiflora.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is a perennial herb native to the Mediterranean region and parts of Asia.[3][4] It is the most well-documented source of this compound and has a rich history of traditional use.

Ethnobotanical Uses:

-

Medicinal: Traditionally, various parts of Peganum harmala have been used to treat a wide range of ailments, including gastrointestinal disorders, urinary and sexual issues, epilepsy, menstrual problems, and nervous system conditions.[5] The seeds are particularly valued for their therapeutic properties.[3]

-

Ritualistic and Spiritual: The seeds of Peganum harmala are burned as incense in many cultures to ward off evil spirits and for purification rituals.[6] Due to its psychoactive properties, it has also been used in spiritual ceremonies to induce trance-like states.

-

Other Uses: The plant has also been traditionally used as an antiseptic agent.[3]

Banisteriopsis caapi

Banisteriopsis caapi is a large vine native to the Amazon rainforest and is a primary ingredient in the ceremonial psychedelic beverage, Ayahuasca.[6][7]

Ethnobotanical Uses:

-

Ayahuasca Preparation: The stems of B. caapi are typically macerated and boiled, often with other plants containing dimethyltryptamine (DMT), to create Ayahuasca.[6] The harmala alkaloids in B. caapi, including this compound, act as MAOIs, rendering the DMT orally active.[6]

-

Medicinal: In traditional Amazonian medicine, B. caapi is considered a "master plant" and is used by shamans for divination, healing, and to diagnose and treat various physical and spiritual illnesses.[8] It is used to treat conditions such as depression, addiction, and Parkinson's disease.[9]

Passiflora (Passionflower)

The genus Passiflora comprises hundreds of species, some of which have been found to contain harmala alkaloids, including this compound, albeit in much lower concentrations than Peganum harmala.[1][2] The presence and quantity of these alkaloids in Passiflora species can be variable and are sometimes a subject of debate.[2][10]

Ethnobotanical Uses:

-

Sedative and Anxiolytic: Several Passiflora species, most notably Passiflora incarnata, have a long history of use in traditional and modern herbal medicine as a sedative, anxiolytic (anti-anxiety), and to treat insomnia.[11][12] The leaves are the primary part used for these purposes.[13]

-

Other Medicinal Uses: The juice of the leaves of some Passiflora species has been traditionally used to treat intermittent fevers.[13] Other species have been used as antispasmodics, emmenagogues, and expectorants.[13]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound and other harmala alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | This compound Content (% w/w of dried material) | Other Major Alkaloids | Reference |

| Peganum harmala | Seeds | 0.6% | Harmaline (5.6%), Harmine (4.3%) | [14] |

| Peganum harmala | Seeds | 3.90% | Harmine (1.84%), Harmaline (0.25%) | [15] |

| Peganum harmala | Roots | Much lower levels than seeds | Harmine (2.0%), Harmol (1.4%) | [14] |

| Peganum harmala | Ripe Fruit | Present (concentration not specified) | Harmine, Peganine, Harmaline | [15] |

| Peganum harmala | Flowers | Absent | Harmine, Peganine | [15] |

| Peganum harmala | Stems and Leaves | Low levels | - | [14] |

| Plant Species | Plant Part | This compound Content | Other Major Alkaloids | Reference |

| Banisteriopsis caapi | Stems | Present (concentration not specified) | Harmine, Tetrahydroharmine, Harmaline | [16] |

| Passiflora incarnata | - | Detected (trace amounts) | Harman, Harmol, Harmine, Harmaline | [1][17] |

| Passiflora caerulea | Floral Organs | 1 to 110 µg/kg | Norharmane, Harmane, Harmine, Harmol, Harmaline | [18][19] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and pharmacological assessment of this compound from plant materials.

Extraction and Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify this compound from plant material using HPLC.

Materials:

-

Dried and powdered plant material (e.g., Peganum harmala seeds)

-

Methanol

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

This compound standard (analytical grade)

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column (e.g., Metasil ODS)[20]

Procedure:

-

Extraction:

-

Accurately weigh a known amount of the powdered plant material.

-

Perform a Soxhlet extraction with methanol for several hours.

-

Alternatively, use maceration or ultrasonication with methanol.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: Metasil ODS or equivalent C18 column.[20]

-

Mobile Phase: A mixture of isopropyl alcohol, acetonitrile, water, and formic acid (e.g., 100:100:300:0.3 v/v/v/v), with the pH adjusted to 8.6 with triethylamine.[20]

-

Flow Rate: 1.5 ml/min (isocratic elution).[20]

-

Detection: UV detection at 330 nm or fluorescence detection.[20][21]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the plant extract sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Monoamine Oxidase-A (MAO-A) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A activity.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Clorgyline (positive control inhibitor)

-

This compound test solution

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare solutions of MAO-A enzyme, kynuramine, clorgyline, and the this compound test compound in phosphate buffer.

-

In the wells of the 96-well plate, add the phosphate buffer, the this compound test solution (at various concentrations), and the MAO-A enzyme solution.

-

Include control wells with no inhibitor and wells with the positive control inhibitor (clorgyline).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

Calculate the percentage of MAO-A inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the MAO-A activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. This section provides diagrams of key pathways and a general experimental workflow.

Signaling Pathway Diagrams

Caption: p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the potential modulation by this compound.

References

- 1. Herbal Medicinal Products from Passiflora for Anxiety: An Unexploited Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Peganum harmala L.: A Review of Botany, Traditional Use, Phytochemistry, Pharmacology, Quality Marker, and Toxicity - Li - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. Ayahuasca - Wikipedia [en.wikipedia.org]

- 7. Ayahuasca: Basic Info | Banisteriopsis caapi | Psycheplants | ICEERS [iceers.org]

- 8. shamanic-extracts.com [shamanic-extracts.com]

- 9. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajuronline.org [ajuronline.org]

- 11. Chemical Compositions, Pharmacological Properties and Medicinal Effects of Genus Passiflora L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chestnutherbs.com [chestnutherbs.com]

- 13. Passiflora.—Passion Flower. | Henriette's Herbal Homepage [henriettes-herb.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. phcogrev.com [phcogrev.com]

- 18. Distribution of photoactive β-carboline alkaloids across Passiflora caerulea floral organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

The Metabolic Fate of Harmalol in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmalol, a β-carboline alkaloid and a key metabolite of harmaline and harmine, undergoes extensive phase II metabolism in humans. This technical guide provides a comprehensive overview of the known metabolites of this compound, focusing on the enzymatic pathways responsible for its biotransformation. It details the experimental methodologies employed to study its metabolism and presents available quantitative data. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development investigating the pharmacokinetics and metabolic profile of harmala alkaloids.

Introduction

This compound is a psychoactive β-carboline alkaloid found in various plants, notably Peganum harmala. It is also a primary active metabolite of other harmala alkaloids, such as harmaline and harmine. The metabolism of these compounds is of significant interest due to their pharmacological activities, including monoamine oxidase inhibition and potential therapeutic applications. Understanding the metabolic pathways of this compound is crucial for characterizing its pharmacokinetic profile, assessing its potential for drug-drug interactions, and elucidating its overall biological effects in humans. This guide will focus on the principal metabolic transformations of this compound in the human body.

Metabolic Pathways of this compound

The metabolism of this compound in humans is predominantly a detoxification process mediated by phase II conjugation reactions. The primary known metabolites are this compound-O-glucuronide and this compound-O-sulfate.

Phase II Conjugation

Once formed from its parent compounds, harmaline and harmine, or directly ingested, this compound is readily conjugated with endogenous molecules to increase its water solubility and facilitate its excretion from the body.

-

Glucuronidation: This is a major metabolic pathway for this compound. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of this compound, forming this compound-O-glucuronide.

-

Sulfation: In this pathway, a sulfonate group is transferred from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. This reaction is catalyzed by sulfotransferase (SULT) enzymes, resulting in the formation of this compound-O-sulfate.

The metabolic pathway of this compound is illustrated in the following diagram:

Quantitative Data

While specific quantitative data for this compound metabolites in human plasma are limited in the literature, studies on the parent compounds and the related metabolite, harmol, provide valuable insights. The following tables summarize the available pharmacokinetic data for harmala alkaloids.

Table 1: Pharmacokinetic Parameters of Harmala Alkaloids in Humans

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Harmine | 222.3 | 1-2 | 1.5 | [1] |

| Harmaline | 9.4 | 1-2 | - | [1] |

Table 2: In Vitro Metabolism of Harmol in Human Liver Preparations

| Metabolic Reaction | Enzyme Source | Activity | Reference |

| Glucuronidation | Adult Liver Microsomes | 30-80 nmol/2 mg/20 min | [2] |

| Sulfation | Adult Liver Supernatant | - | [2] |

Experimental Protocols

The study of this compound metabolism typically involves in vitro experiments using human liver subcellular fractions followed by advanced analytical techniques for the identification and quantification of metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the glucuronidation of this compound in human liver microsomes.

Objective: To determine the formation of this compound-O-glucuronide in the presence of human liver microsomes and cofactors.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Add the this compound stock solution to the pre-incubated mixture.

-

Initiate the metabolic reaction by adding a pre-warmed solution of UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This also serves to precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound-O-glucuronide.

-

A diagram of the experimental workflow is provided below:

UPLC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound and its metabolites in a biological matrix.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound-O-glucuronide, this compound-O-sulfate, and the internal standard would be determined and optimized.

-

Source Parameters: Capillary voltage, source temperature, and gas flows would be optimized for maximum sensitivity.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Conclusion

The primary known metabolites of this compound in humans are this compound-O-glucuronide and this compound-O-sulfate, formed through phase II conjugation reactions. The study of these metabolic pathways is essential for a complete understanding of the pharmacokinetics and disposition of harmala alkaloids. While in vivo quantitative data for this compound metabolites in human plasma remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for future research in this field. The continued application of advanced analytical techniques such as UPLC-MS/MS will be instrumental in further elucidating the metabolic fate of this compound and its pharmacodynamic consequences.

References

The Antioxidant and Free Radical Scavenging Properties of Harmalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmalol, a β-carboline alkaloid predominantly found in the seeds of Peganum harmala, has garnered significant interest within the scientific community for its diverse pharmacological activities. Among these, its potent antioxidant and free radical scavenging properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides an in-depth exploration of the antioxidant profile of this compound, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying molecular mechanisms, including its interaction with the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Data Presentation: Quantitative Antioxidant and Free Radical Scavenging Activities

The antioxidant efficacy of this compound has been evaluated through various in vitro assays. While data on isolated this compound is available for some assays, other studies have focused on the extracts of Peganum harmala, of which this compound is a major constituent. The following tables summarize the key quantitative findings.

Table 1: Free Radical Scavenging and Antioxidant Activity of Isolated this compound

| Assay | Result | Unit | Reference |

| ABTS Radical Scavenging | 371.15 ± 1.80 | µg Trolox Equivalents/mg | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | 11.30 ± 0.01 | µg Trolox Equivalents/mg | [1] |

| Reducing Power | 671.70 ± 5.11 | µg Ascorbic Acid Equivalents/mg | [1] |

Table 2: Antioxidant Activity of Peganum harmala Extracts (Containing this compound)

| Assay | Sample | IC50 Value | Unit | Reference |

| DPPH Radical Scavenging | Methanolic Extract | 49 ± 3.1 | µg/mL | [2] |

| DPPH Radical Scavenging | Alkaloid Extract | 46.89 ± 0.31 | µg/mL | [3] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Methanolic Extract | 66% inhibition (concentration not specified) | % | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays mentioned in this guide.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagent Preparation :

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure :

-

Add 10 µL of various concentrations of this compound (dissolved in a suitable solvent) to a 96-well microplate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

Use Trolox as a standard for the calibration curve.

-

-

Calculation :

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The results are expressed as µg Trolox Equivalents per mg of this compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation :

-

FRAP Reagent : Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure :

-

Add 20 µL of various concentrations of this compound to a 96-well microplate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Use a ferrous sulfate or Trolox solution of known concentrations to generate a standard curve.

-

-

Calculation :

-

The antioxidant capacity is determined from the standard curve and expressed as µg Trolox Equivalents per mg of this compound.

-

Reducing Power Assay

This assay is based on the principle that compounds with reducing power will reduce potassium ferricyanide (Fe³⁺) to potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a colored complex.

-

Assay Procedure :

-

Mix 1 mL of various concentrations of this compound with 2.5 mL of 0.2 M phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add 2.5 mL of 10% trichloroacetic acid to the mixture and centrifuge at 3000 rpm for 10 minutes.

-

Take 2.5 mL of the supernatant and mix with 2.5 mL of distilled water and 0.5 mL of 0.1% ferric chloride.

-

Measure the absorbance at 700 nm. Increased absorbance indicates increased reducing power.

-

Ascorbic acid is typically used as a standard.

-

-

Calculation :

-

The results are expressed as µg Ascorbic Acid Equivalents per mg of this compound.

-

Mandatory Visualization

Experimental Workflow for Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity assessment of this compound.

This compound and the p38 MAPK Signaling Pathway

This compound has been shown to induce the phosphorylation of p38 MAPK. While the p38 MAPK pathway is often associated with cellular stress responses, its activation can also lead to the upregulation of endogenous antioxidant defense mechanisms as a protective cellular response.

Caption: Postulated role of this compound in activating the p38 MAPK pathway.

Conclusion

This compound exhibits significant antioxidant and free radical scavenging properties, as demonstrated by its performance in various in vitro assays. Its ability to reduce oxidative species and its interaction with cellular signaling pathways like p38 MAPK underscore its potential as a lead compound in the development of novel antioxidant therapies. Further research is warranted to fully elucidate its in vivo efficacy and to explore its therapeutic applications in oxidative stress-related diseases. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Initial Toxicity Screening of Harmalol in Cell Culture Models: A Technical Guide

Introduction

Harmalol is a β-carboline alkaloid derived from the seeds of Peganum harmala, a plant used in traditional medicine.[1][2][3] Like other harmala alkaloids, this compound is being investigated for a range of pharmacological activities, including potential antitumor effects.[2][4] Initial toxicity screening in cell culture models is a critical first step in the drug development process, providing essential data on a compound's cytotoxic potential and mechanism of action before proceeding to more complex preclinical studies.[5][6][7] This guide provides an in-depth overview of the in vitro toxicity profile of this compound, detailing established experimental protocols, summarizing key quantitative data, and illustrating the molecular pathways involved in its cytotoxic effects.

Cytotoxicity Profile of this compound

This compound has demonstrated a variable cytotoxicity profile that appears to be highly dependent on the cell line, suggesting a degree of selectivity. Notably, it has shown preferential toxicity towards cancer cells over non-cancerous cell lines.

Data Summary

The cytotoxic and antiproliferative activity of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). The available data from in vitro studies are summarized below.

| Cell Line | Cell Type | Assay | Endpoint | Value (µM) | Observations | Reference |

| HepG2 | Human Hepatocellular Carcinoma | Proliferation Assay | GI50 | 14.2 | Remarkable reduction in proliferation. | [8] |

| WRL-68 | Human Embryonic Liver | Cytotoxicity Assay | - | - | Did not show much cytotoxicity. | [8] |

| H596 | Human Lung Carcinoma | Cytotoxicity Assay | - | - | Negligible cytotoxicity observed. | [4] |

| H226 | Human Lung Carcinoma | Cytotoxicity Assay | - | - | Negligible cytotoxicity observed. | [4] |

| A549 | Human Lung Carcinoma | Cytotoxicity Assay | - | - | Negligible cytotoxicity observed. | [4] |

| PC12 | Rat Pheochromocytoma | Cytotoxicity Assay | - | - | Did not show a significant cytotoxic effect on its own. | [9] |

Mechanisms of this compound-Induced Toxicity

Studies indicate that this compound's cytotoxic effects, particularly in cancer cells, are mediated through the induction of apoptosis via a pathway involving oxidative stress and DNA damage.

Apoptosis Induction via Oxidative Stress

In the HepG2 cancer cell line, this compound administration leads to a dose-dependent induction of apoptosis.[8] The key molecular events in this process include:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment increases intracellular ROS levels.[8]

-

DNA Damage: The elevated ROS contributes to significant DNA damage, as observed through methods like the comet assay.[8]

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential is a critical event, suggesting the involvement of the intrinsic apoptotic pathway.[8]

-

Upregulation of p53 and Caspase-3: The cellular stress and DNA damage lead to the upregulation of the tumor suppressor protein p53 and the executioner caspase-3, which are key mediators of apoptosis.[4][8]

Protective and Antioxidant Effects

Conversely, in non-cancerous models or under specific conditions, this compound can exhibit protective effects by acting as an antioxidant. In PC12 cells, this compound was shown to protect against dopamine-induced oxidative damage by scavenging reactive oxygen species and inhibiting thiol oxidation.[9] This dual pro-oxidant/antioxidant role is a critical consideration in its overall toxicological assessment, suggesting that its effects are context-dependent.

Experimental Protocols for Toxicity Screening

Standardized in vitro assays are essential for the initial toxicological screening of compounds like this compound.[5] Detailed methodologies for key experiments are provided below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50/GI50 value.

-

2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus labeling late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specific time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

-

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Principle: DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described previously.

-

Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

-

Data Analysis: Quantify the increase in fluorescence relative to untreated control cells.

-

Conclusion

The initial in vitro toxicity screening of this compound reveals a promising profile for further investigation as a potential therapeutic agent. Its selective cytotoxicity towards cancer cells like HepG2, while sparing non-cancerous lines, is a highly desirable characteristic.[8] The primary mechanism of its anticancer action appears to be the induction of apoptosis driven by oxidative stress, DNA damage, and mitochondrial pathway activation.[8] However, its negligible cytotoxicity in certain lung cancer lines and its protective, antioxidant effects in other models highlight the complexity of its biological activity.[4][9] This technical guide provides researchers with the foundational data and standardized protocols necessary to further explore the toxicological and pharmacological properties of this compound in various cell culture models. Future studies should aim to elucidate the precise molecular targets responsible for its differential effects across cell types.

References

- 1. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro and in vivo activities of Peganum harmala extract against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of toxic compounds in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of harmaline and this compound against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmalol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the β-carboline alkaloid harmalol, with a primary focus on its extraction and isolation from Peganum harmala (Syrian rue). This document outlines detailed methodologies, quantitative data, and experimental workflows to support research and development activities.

Natural Sources of this compound

This compound is a naturally occurring fluorescent psychoactive indole alkaloid. The primary and most significant natural source of this compound is the plant species Peganum harmala, commonly known as Syrian rue.[1][2][3] Various parts of the P. harmala plant contain this compound, with the highest concentrations typically found in the seeds and roots.[1] While other plants, such as Banisteriopsis caapi (a key ingredient in Ayahuasca) and various Passiflora (passionflower) species, are known to contain harmala alkaloids like harmine and harmaline, Peganum harmala is the most cited source for this compound.[4]

Quantitative Occurrence in Peganum harmala

The concentration of this compound and other major β-carboline alkaloids in Peganum harmala can vary depending on the plant part, geographical location, and developmental stage of the plant. The following table summarizes the quantitative data on this compound content from various studies.

| Plant Part | Species | This compound Content (% w/w) | Other Major Alkaloids Present | Reference |

| Dry Seeds | Peganum harmala | 0.6% | Harmaline (5.6%), Harmine (4.3%), Tetrahydroharmine (0.1%) | [1] |

| Seeds | Peganum harmala | 3.90% | Harmine (1.84%), Harmane (0.16%), Harmaline (0.25%) | [5] |

| Roots | Peganum harmala | Trace amounts | Harmine (2.0-2.1%), Harmol (1.4%) | [1] |

Isolation of this compound from Peganum harmala

The isolation of this compound from P. harmala is typically a multi-step process that involves the extraction of the total harmala alkaloids from the plant material, followed by chromatographic separation to isolate the individual alkaloids.

Extraction of Total Harmala Alkaloids

Several methods have been described for the extraction of the total alkaloid fraction from P. harmala seeds. The choice of method can influence the yield and composition of the crude extract.

This is a classic method for extracting alkaloids based on their basic nature.

Materials:

-

Ground Peganum harmala seeds

-

Acetic acid solution (e.g., 30 g of acetic acid per liter of water)

-

Petroleum ether or ethyl acetate (for defatting)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Chloroform or ethyl acetate (for extraction of free bases)

-

Filter paper and funnel (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acidic Extraction: Macerate the ground seeds in the acetic acid solution with stirring for a specified period (e.g., 5 minutes to several hours).

-

Filtration: Filter the mixture to separate the acidic extract from the solid plant material. Wash the plant material with additional acetic acid solution to ensure complete extraction.

-

Defatting (Optional but Recommended): To remove non-polar impurities, wash the acidic extract with a non-polar solvent like petroleum ether or ethyl acetate in a separatory funnel. Discard the organic layer.

-

Basification: Increase the pH of the aqueous acidic extract by adding a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. This will precipitate the harmala alkaloids as free bases.

-

Free Base Extraction: Extract the basified aqueous solution with an organic solvent such as chloroform or ethyl acetate. The free base alkaloids will partition into the organic layer. Repeat this extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude total harmala alkaloid extract.

This method utilizes methanol, often acidified, to extract the alkaloids.

Materials:

-

Powdered Peganum harmala seeds

-

Hexane (for defatting)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Centrifuge

-

Hot plate

Procedure:

-

Defatting: Stir the powdered seeds in hexane for approximately 30 minutes to remove fats and oils. Filter the mixture and retain the seed residue.

-

Acidified Methanol Extraction: Extract the defatted seed residue with a mixture of 5% HCl and 60% methanol by heating on a hot plate (e.g., at 50°C for 30 minutes).

-

Separation: Centrifuge the extract and collect the supernatant.

-

Solvent Removal: Evaporate the methanol from the supernatant by gentle heating.

-

Basification and Extraction: Alkalinize the remaining aqueous extract with NaOH (e.g., 25% solution). Extract the alkaloids with chloroform. The chloroform layer will contain the harmala alkaloids.

Chromatographic Separation and Purification of this compound